

Application Note: Purification & Isolation of (3S)-3-Hydroxy-5-methylhexanoic Acid

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Compound of Interest

Compound Name:	(3S)-3-hydroxy-5-methylhexanoic acid
CAS No.:	119639-03-1
Cat. No.:	B13606957

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Executive Summary

(3S)-3-hydroxy-5-methylhexanoic acid presents a purification challenge due to its weak UV chromophore, high polarity, and the critical need for high enantiomeric excess (ee > 99.5%). This guide details three validated workflows:

- Classical Resolution: Scalable isolation using diastereomeric salt formation with chiral amines.
- Enzymatic Kinetic Resolution: A biocatalytic approach for generating high-purity material from racemic esters.
- Preparative Chiral HPLC: A polishing step for achieving >99.9% purity.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

Property	Specification	Notes
IUPAC Name	(3S)-3-hydroxy-5-methylhexanoic acid	
CAS Number	40309-49-7 (Racemate: 130677-18-6)	
Molecular Formula	C H O	MW: 146.19 g/mol
pKa	~4.8 (Carboxylic acid)	
Solubility	Soluble in alcohols, acetone, EtOAc; Sparingly soluble in water (pH dependent)	
Chromophore	Weak (Carbonyl, ~210 nm)	Requires low-UV or RI/ELSD detection

Method A: Classical Resolution (Diastereomeric Salt Crystallization)

Best for: Large-scale isolation (Gram to Kilogram scale) starting from the racemate.

Principle

The racemic acid reacts with an optically pure base to form two diastereomeric salts. The solubility difference between the

-salt and the

-salt allows for the selective crystallization of the target enantiomer.

Resolving Agent:

-Phenylethylamine [

-PEA] is the preferred agent due to its structural compatibility with the isobutyl side chain, facilitating tight crystal packing.

Protocol

- Salt Formation:
 - Dissolve 10.0 g (68.4 mmol) of racemic 3-hydroxy-5-methylhexanoic acid in 50 mL of Ethyl Acetate (EtOAc) at 50°C.
 - Slowly add 8.29 g (68.4 mmol, 1.0 eq) of

-Phenylethylamine dropwise over 20 minutes.
 - Observation: An exothermic reaction occurs; the solution may become cloudy.
- Crystallization:
 - Heat the mixture to reflux (approx. 77°C) until a clear solution is obtained. If solids persist, add Ethanol (EtOH) in 2 mL increments until dissolved.
 - Allow the solution to cool slowly to room temperature (25°C) over 4 hours with gentle stirring (50 rpm).
 - Chill to 0–4°C for 2 hours to maximize yield.
- Filtration & Recrystallization:
 - Filter the white crystalline solid.
 - Critical Step: Recrystallize the wet cake from a minimal volume of hot EtOAc/EtOH (9:1 v/v) to upgrade chiral purity.
 - Target: >98% de (diastereomeric excess) by HPLC.
- Acid Release (Salt Breaking):
 - Suspend the purified salt in 50 mL of Dichloromethane (DCM).
 - Add 50 mL of 1N HCl (aq) and stir vigorously for 30 minutes.

- Separate the organic layer.[1] Extract the aqueous layer twice with DCM (2 x 30 mL).
- Dry combined organics over Na

SO

, filter, and concentrate in vacuo to yield **(3S)-3-hydroxy-5-methylhexanoic acid** as a colorless oil or low-melting solid.

Method B: Enzymatic Kinetic Resolution

Best for: Synthesis of the target from the ethyl ester precursor with high atom economy.

Principle

Candida antarctica Lipase B (CAL-B) selectively hydrolyzes the

-ester or transesterifies the

-ester, leaving the desired enantiomer enriched. The protocol below uses hydrolytic resolution.

Protocol

- Reaction Setup:
 - Suspend 20 g of racemic Ethyl 3-hydroxy-5-methylhexanoate in 200 mL of Phosphate Buffer (0.1 M, pH 7.0).
 - Add 2.0 g of Novozym 435 (immobilized CAL-B).
 - Stir at 30°C. Maintain pH 7.0 by automatic titration with 1N NaOH (stat method).
- Monitoring:
 - Monitor conversion via GC or HPLC.[2] The reaction typically slows significantly at 50% conversion.
 - Mechanism:[3][4][2][5][6] The enzyme preferentially hydrolyzes the
-ester to the

-acid.

- Workup:
 - Filter off the immobilized enzyme (can be reused).
 - Adjust filtrate pH to 8.5 with sat. NaHCO₃ and extract with Methyl tert-butyl ether (MTBE) to remove the unreacted -ester.
 - Acidify the aqueous phase to pH 2.0 with 2N HCl.
 - Extract the product **(3S)-3-hydroxy-5-methylhexanoic acid** with EtOAc (3 x 100 mL).

Method C: Preparative Chiral HPLC

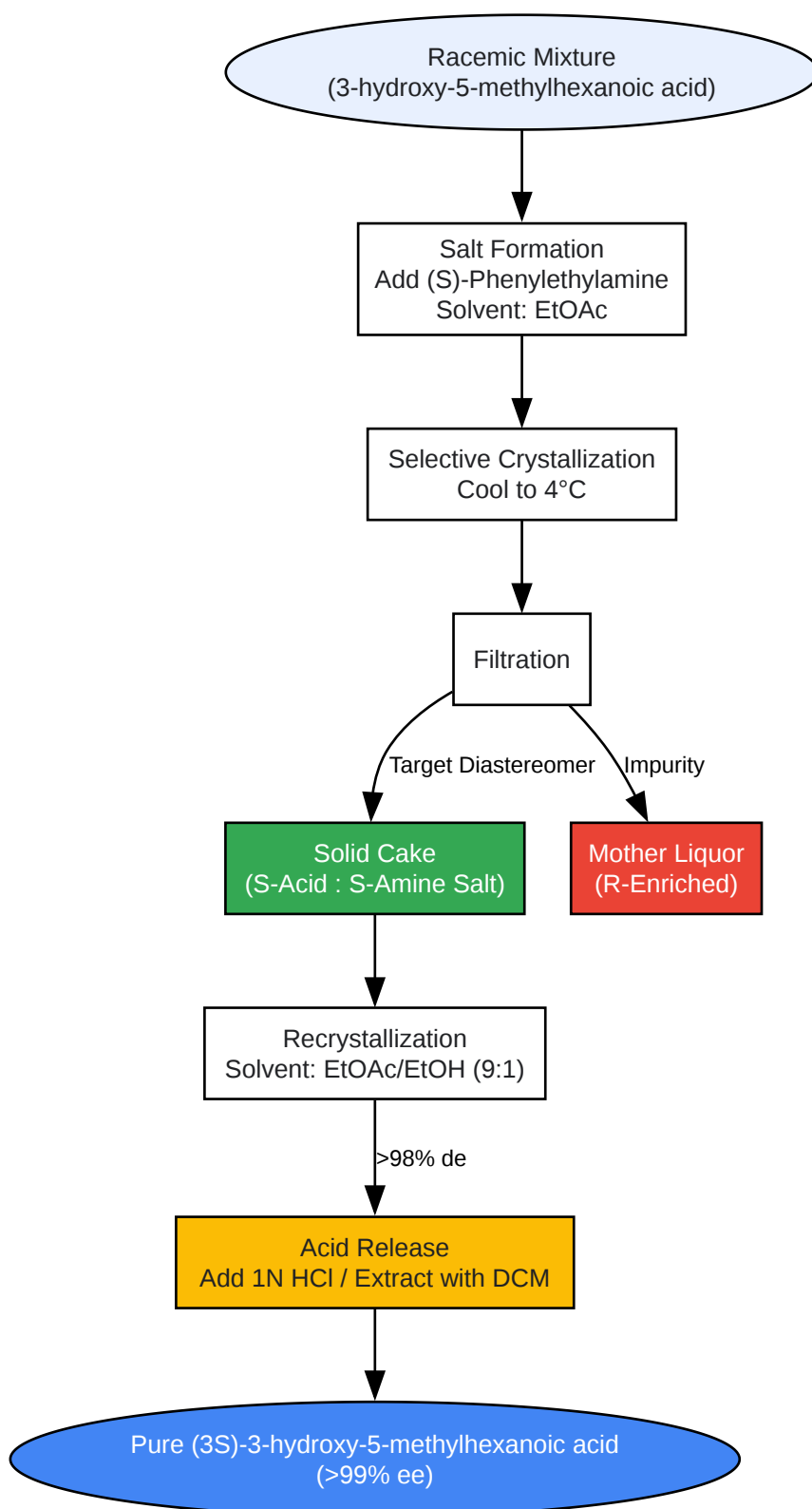
Best for: Final polishing (achieving >99.9% ee) or analytical quantification.

Chromatographic Conditions

Parameter	Condition
Column	Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))
Dimensions	250 x 20 mm (Prep) / 250 x 4.6 mm (Analytical)
Mobile Phase	n-Hexane : Isopropanol : TFA (90 : 10 : 0.1 v/v/v)
Flow Rate	15.0 mL/min (Prep) / 1.0 mL/min (Analytical)
Detection	UV at 210 nm (Reference 360 nm)
Temperature	25°C
Retention Times	(R)-Isomer: ~8.5 min (S)-Isomer: ~11.2 min (Check specific column lot)

Note on TFA: Trifluoroacetic acid (0.1%) is mandatory to suppress ionization of the carboxylic acid, ensuring sharp peak shapes.

Process Workflow Diagram



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Caption: Workflow for the classical resolution of **(3S)-3-hydroxy-5-methylhexanoic acid** using (S)-Phenylethylamine.

Quality Control & Analytical Verification

To verify the identity and purity of the isolated (3S)-isomer, utilize the following analytical method.

Derivatization for Enhanced Detection (Optional): If UV sensitivity at 210 nm is insufficient, derivatize with Phenacyl Bromide:

- Mix 10 mg sample with 10 mg Phenacyl Bromide and 10 μ L Triethylamine in 1 mL Acetone.
- Heat at 50°C for 30 mins.
- Analyze via HPLC using UV at 254 nm.

Specific Rotation:

(

, CHCl

) for the pure (S)-isomer (Value varies by solvent; establish in-house reference).

References

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